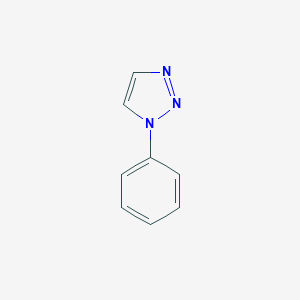

1-Phenyl-1H-1,2,3-triazole

Overview

Description

1-Phenyl-1H-1,2,3-triazole is a type of triazole compound. Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . The 1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . The 1,2,3-triazole moiety is considered to be a pharmacophore in that it can interact with specific biological targets .

Synthesis Analysis

1H-1,2,3-Triazole was synthesized by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 h . Sodium azide can be used in place of HN3 if the solution is acidified . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

The four triazole isomers (1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 2H-1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms . All of the triazoles are planar and aromatic .Chemical Reactions Analysis

Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers . The dipole moment of a tautomeric mixture in benzene at 25°C is 1.85 D .Scientific Research Applications

- 1,2,3-triazoles are often seen in experimental drug candidates and approved drugs .

- They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- However, adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

- 1,2,3-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

- A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

- The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has seen applications in many areas, including dendrimer and polymer synthesis .

- 1,2,3-triazoles have unique properties and inert nature, which make them important in supramolecular chemistry .

Drug Discovery

Organic Synthesis

Polymer Chemistry

Supramolecular Chemistry

Bioconjugation

Materials Science

- 1,2,3-triazoles have been used in fluorescent imaging . Their unique properties make them suitable for this application .

- 1,2,3-triazoles have found applications in chemical biology . They can mimic amide bonds, which makes them useful in this field .

- 1,2,3-triazoles are used in the synthesis of anticonvulsant drugs . For example, an antiepileptic agent, rufinamide, was synthesized using a methodology that allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles .

- 1,2,3-triazoles exhibit antitubercular activity . This makes them potentially useful in medicinal chemistry research and therapeutic applications .

- 1,2,3-triazoles have antioxidant activity . This property makes them potentially useful in various applications .

Fluorescent Imaging

Chemical Biology

Anticonvulsant Drug Synthesis

Antitubercular Activity

Antioxidant Activity

Anti-Inflammatory Activity

- 1,2,3-triazoles have been used in ionic liquids . Their unique properties make them suitable for this application .

- 1,2,3-triazoles have found applications in organocatalysis . They can mimic amide bonds, which makes them useful in this field .

- 1,2,3-triazoles exhibit antidiabetic activity . This makes them potentially useful in medicinal chemistry research and therapeutic applications .

- 1,2,3-triazoles have antimalarial activity . This property makes them potentially useful in various applications .

- 1,2,3-triazoles have acetylcholinesterase inhibitory activity . This property makes them potentially useful in various applications .

Ionic Liquids

Organocatalysis

Antidiabetic Activity

Antimalarial Activity

Acetylcholinesterase Inhibitory Activity

O-GlcNAcase (OGA) Inhibitory Activity

Safety And Hazards

properties

IUPAC Name |

1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINVSCCCUSCXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296829 | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-1,2,3-triazole | |

CAS RN |

1453-81-2 | |

| Record name | 1-Phenyl-1,3-triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

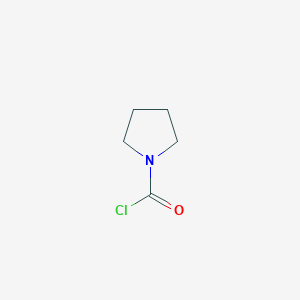

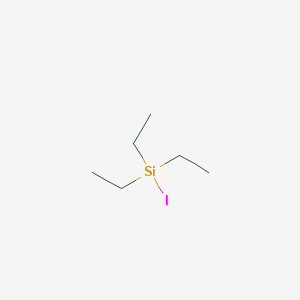

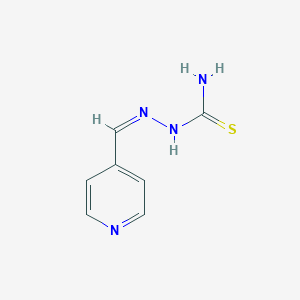

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)

![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)